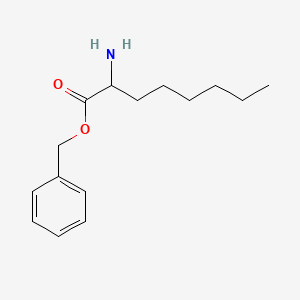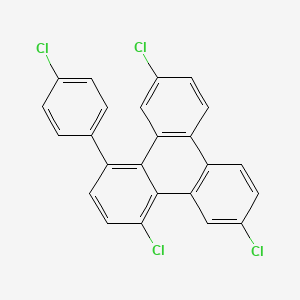
Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate is a chemical compound with the molecular formula C34H27O2P and a molecular weight of 498.5 g/mol . This compound is known for its unique structure, which combines the properties of tetraphenylphosphonium and 3-hydroxynaphthalen-2-olate, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate typically involves the reaction of tetraphenylphosphonium salts with 3-hydroxynaphthalen-2-olate under controlled conditions. One common method includes the use of tetraphenylphosphonium bromide or tetraphenylphosphonium chloride as starting materials . The reaction is usually carried out in an aqueous ethanol solution, where the tetraphenylphosphonium salt reacts with the sodium salt of 3-hydroxynaphthalen-2-olate . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Chemical Reactions Analysis
Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include aqueous ethanol , acidic or basic conditions , and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate involves its interaction with cellular components. The compound is known to accumulate in mitochondria due to the mitochondrial membrane potential (ΔΨm). This accumulation is driven by the lipophilic cationic nature of tetraphenylphosphonium, which allows it to penetrate the hydrophobic barriers of the plasma and mitochondrial membranes . The difference in membrane potential between normal and carcinoma cells results in a higher accumulation of the compound in carcinoma mitochondria, making it useful for tumor imaging .
Comparison with Similar Compounds
Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate can be compared with other similar compounds, such as:
- Tetraphenylphosphonium bromide
- Tetraphenylphosphonium chloride
- Tetraphenylphosphonium iodide
- Tetraphenylphosphonium tetrafluoroborate
- Tetraphenylphosphonium phenolate
These compounds share the tetraphenylphosphonium moiety but differ in their anionic counterparts. The uniqueness of this compound lies in its combination with 3-hydroxynaphthalen-2-olate, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C34H27O2P |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
3-hydroxynaphthalen-2-olate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C10H8O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-20H;1-6,11-12H/q+1;/p-1 |
InChI Key |
KECUHYVVFZSFDE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C2C=C(C(=CC2=C1)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,1-dioxidotetrahydro-3-thienyl)tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B13365468.png)
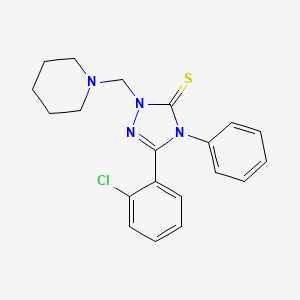
![6-(6-Methylpyridin-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365478.png)
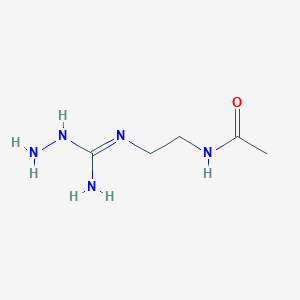
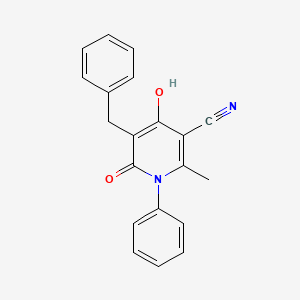
![4-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-diisopropylphenol](/img/structure/B13365486.png)
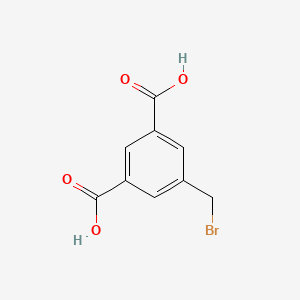
![[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13365498.png)
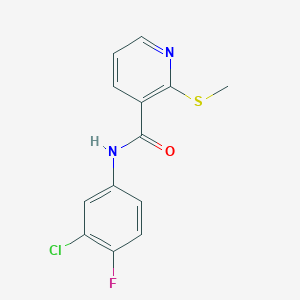
![1-[(2-methoxy-3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B13365508.png)

![1-(2,5-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13365514.png)
